(-)-4,5-O-Cyclohexylidenequinic acid lactone
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Overview
Description
(-)-4,5-O-Cyclohexylidenequinic acid lactone is a cyclic ester derived from quinic acid. Lactones are a class of compounds characterized by a ring structure containing an ester functional group. This particular lactone is notable for its unique structure, which includes a cyclohexylidene group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-4,5-O-Cyclohexylidenequinic acid lactone typically involves the cyclization of hydroxy acids. One common method is the acid-catalyzed cyclization of quinic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the formation of the lactone ring .
Industrial Production Methods
Industrial production of lactones, including this compound, often employs similar cyclization techniques but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of environmentally friendly catalysts and solvents is becoming more prevalent to meet sustainability goals .
Chemical Reactions Analysis
Types of Reactions
(-)-4,5-O-Cyclohexylidenequinic acid lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the lactone back to its corresponding hydroxy acid.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include various hydroxy acids, carboxylic acids, and substituted lactones, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (-)-4,5-O-Cyclohexylidenequinic acid lactone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this lactone is studied for its potential role in metabolic pathways and as a precursor for bioactive compounds. It is also used in the study of enzyme mechanisms, particularly those involving lactonases and esterases .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and bacterial infections .
Industry
Industrially, this lactone is used in the production of biodegradable polymers and as a flavoring agent in the food industry. Its ability to form stable cyclic structures makes it valuable in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (-)-4,5-O-Cyclohexylidenequinic acid lactone involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for lactonases, which hydrolyze the lactone ring to form hydroxy acids. These hydroxy acids can then participate in various metabolic pathways. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: A smaller lactone with a four-membered ring, used as a solvent and precursor for other chemicals.
δ-Valerolactone: A five-membered lactone used in the synthesis of polyesters and other polymers.
ε-Caprolactone: A six-membered lactone widely used in the production of biodegradable plastics.
Uniqueness
(-)-4,5-O-Cyclohexylidenequinic acid lactone is unique due to its cyclohexylidene group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H18O5 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
(1S,2S,6S,8R)-8-hydroxyspiro[3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,1'-cyclohexane]-9-one |
InChI |
InChI=1S/C13H18O5/c14-11-12(15)6-8(16-11)10-9(7-12)17-13(18-10)4-2-1-3-5-13/h8-10,15H,1-7H2/t8-,9-,10+,12-/m0/s1 |
InChI Key |
ISPULBJNBWNBEL-GUDRVLHUSA-N |
Isomeric SMILES |
C1CCC2(CC1)O[C@H]3C[C@]4(C[C@@H]([C@H]3O2)OC4=O)O |
Canonical SMILES |
C1CCC2(CC1)OC3CC4(CC(C3O2)OC4=O)O |
Origin of Product |
United States |
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